Carbamide peroxide (UHP), formulated as an equimolar adduct of urea and hydrogen peroxide, is a highly stable, crystalline solid containing approximately 16-17% active oxygen by weight. In industrial and laboratory procurement, it serves as a weighable, anhydrous alternative to liquid hydrogen peroxide. By releasing hydrogen peroxide in a controlled manner upon dissolution, UHP mitigates the explosion hazards, rapid outgassing, and degradation issues associated with concentrated aqueous peroxides. Its solubility in diverse organic solvents (e.g., dichloromethane, ethanol, ethyl acetate) makes it a highly effective oxidant for water-sensitive synthetic routes, while its urea component provides intrinsic pH buffering in cosmetic and dental formulations[1].
Substituting carbamide peroxide with standard aqueous hydrogen peroxide introduces bulk water into the reaction matrix, which routinely causes catalyst deactivation and unwanted hydrolysis of sensitive intermediates (e.g., epoxide ring-opening). Conversely, using organic peracids like meta-chloroperoxybenzoic acid (mCPBA) as an anhydrous alternative introduces shock hazards, higher procurement costs, and generates acidic byproducts (benzoic acid) that necessitate complex, material-intensive downstream workups. Furthermore, substituting UHP with inorganic solid peroxides like sodium percarbonate results in highly alkaline conditions and insoluble inorganic salts, whereas UHP leaves only neutral, highly water-soluble urea that is easily removed via simple aqueous washing [1].
In chemo-enzymatic and metal-catalyzed epoxidations, the presence of water rapidly degrades both the catalyst and the epoxide product. When utilizing Carbamide Peroxide as the oxidant in organic solvents, epoxidation of alkenes achieves yields of 79% to 96% while preserving the epoxide ring. In direct contrast, utilizing aqueous hydrogen peroxide introduces water that promotes epoxide hydrolysis and deactivates catalysts like Novozyme 435, leading to significantly lower isolated yields and requiring slow, controlled addition protocols[1].
| Evidence Dimension | Epoxide yield and system stability |
| Target Compound Data | Carbamide Peroxide (79-96% yield, single-step addition, anhydrous) |
| Comparator Or Baseline | Aqueous Hydrogen Peroxide (Lower yields, requires slow addition, causes hydrolysis) |
| Quantified Difference | >20% yield improvement and elimination of dropwise addition requirements |
| Conditions | Chemo-enzymatic perhydrolysis in ethyl acetate and other organic solvents |
Procurement of UHP enables single-step, anhydrous epoxidation in standard reactors without the capital expense of specialized dropwise dosing equipment or complex water-removal steps.
For the synthesis of glycosyl sulfones, over-oxidation and cleavage of susceptible functional groups (like olefins) are major risks when using harsh oxidants like mCPBA. Utilizing Carbamide Peroxide (2.5 equivalents at 80°C) allows for the controlled, chemoselective oxidation of thioglycosides to sulfones, achieving isolated yields up to 93%. The controlled release mechanism of UHP prevents the degradation of oxidation-susceptible olefin groups, a selectivity profile that is difficult to achieve reproducibly with standard aqueous peroxides or peracids [1].
| Evidence Dimension | Isolated yield of glycosyl sulfones |
| Target Compound Data | Carbamide Peroxide (93% yield, intact olefins) |
| Comparator Or Baseline | Standard aggressive oxidants like mCPBA (Lower chemoselectivity, olefin degradation) |
| Quantified Difference | Near-quantitative yield with complete preservation of sensitive functional groups |
| Conditions | 2.5 equiv UHP in acetic acid at 80°C, 10 hours |
Buyers synthesizing complex APIs or natural products can use UHP to avoid costly yield losses and complex purification steps associated with over-oxidation.
In cosmetic and dental formulations, the acidity of the whitening agent directly impacts structural integrity. A comparative in vitro study demonstrated that 16% Carbamide Peroxide achieved equivalent color improvement (ΔE = 14.06 ± 4.56) to 37.5% Hydrogen Peroxide (ΔE = 15.28 ± 3.12), but resulted in significantly lower calcium and phosphate loss from the enamel. The urea component of UHP decomposes to elevate the local pH, preventing the morphological enamel damage and severe mineral depletion consistently observed with high-concentration aqueous hydrogen peroxide [1].
| Evidence Dimension | Calcium/Phosphate loss and Morphological Damage |
| Target Compound Data | 16% Carbamide Peroxide (Minimal mineral loss, no morphological changes) |
| Comparator Or Baseline | 37.5% Aqueous Hydrogen Peroxide (Significant Ca/P loss, visible morphological degradation) |
| Quantified Difference | Equivalent whitening efficacy with statistically significant preservation of mineral content (p < 0.05) |
| Conditions | In vitro enamel bleaching regimens (CP applied over 2 weeks vs HP applied in treatment sessions) |
Formulators of dental and cosmetic products must procure UHP to ensure product safety, regulatory compliance, and minimal tissue damage without sacrificing primary whitening performance.
Liquid hydrogen peroxide solutions are thermodynamically unstable, continuously decomposing to release oxygen gas, which requires vented caps and strict temperature controls. In contrast, high-purity Carbamide Peroxide is a stable solid that retains >99% of its initial active oxygen content (approx. 16-17%) after 12 months of storage at room temperature (15°C to 25°C) in dry conditions. This eliminates the outgassing risks, concentration drift, and specialized hazardous-goods transport requirements associated with bulk liquid peroxides [1].
| Evidence Dimension | Active oxygen retention over 12 months |
| Target Compound Data | Carbamide Peroxide Solid (>99% retention at room temperature) |
| Comparator Or Baseline | Aqueous Hydrogen Peroxide (Continuous degradation, requires venting and stabilizers) |
| Quantified Difference | Complete elimination of concentration drift and outgassing pressure buildup |
| Conditions | Dry storage at 15°C to 25°C for 12 months |
Procurement and logistics teams can dramatically reduce hazardous shipping costs, storage infrastructure requirements, and batch-to-batch titration variability by switching to solid UHP.
Carbamide peroxide is a highly reliable oxidant for synthesizing water-sensitive active pharmaceutical ingredients (APIs) and fine chemicals. Because it dissolves in organic solvents (like dichloromethane and ethyl acetate) without introducing bulk water, it is ideal for Baeyer-Villiger oxidations, epoxidations, and sulfoxidations where aqueous hydrogen peroxide would cause intermediate hydrolysis or catalyst poisoning[1].
Due to its intrinsic pH-buffering capacity, carbamide peroxide is heavily procured for dental gels and cosmetic whitening strips. The urea byproduct elevates the formulation pH during application, significantly reducing enamel demineralization and tooth sensitivity compared to equivalent unbuffered aqueous hydrogen peroxide formulations [2].
The exceptional shelf stability and high active oxygen retention of UHP make it an ideal precursor for solid-state disinfectants and field-deployable oxygen generation kits. It can be tableted and stored in unvented containers for over a year without degrading, providing a reliable, on-demand source of hydrogen peroxide when dissolved in water in remote or resource-limited environments [3].
Oxidizer;Corrosive